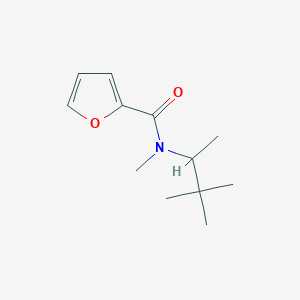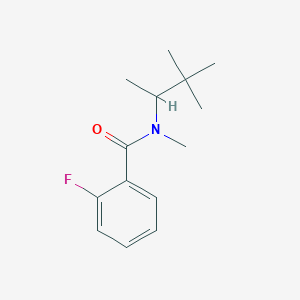![molecular formula C10H20N2O B7494721 2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
2-[Methyl-(2-methylcyclohexyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl-(2-methylcyclohexyl)amino]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Mexiletine, which is a class IB antiarrhythmic drug used to treat ventricular arrhythmias. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Wirkmechanismus
The mechanism of action of 2-[Methyl-(2-methylcyclohexyl)amino]acetamide involves blocking sodium channels in the heart. This prevents the abnormal electrical activity that causes ventricular arrhythmias. The compound also has a local anesthetic effect, which further contributes to its antiarrhythmic properties.
Biochemical and Physiological Effects:
2-[Methyl-(2-methylcyclohexyl)amino]acetamide has been shown to have several biochemical and physiological effects. It has been found to decrease the excitability of cardiac cells, which reduces the risk of arrhythmias. The compound also has a vasodilatory effect, which can improve blood flow to the heart. Additionally, it has been shown to have anti-inflammatory properties, which may be beneficial in certain disease conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[Methyl-(2-methylcyclohexyl)amino]acetamide in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the effects of sodium channel blockers on cardiac cells. However, one of the limitations of using this compound is its potential toxicity. It can cause side effects such as dizziness, nausea, and seizures at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[Methyl-(2-methylcyclohexyl)amino]acetamide. One area of interest is its potential applications in the treatment of other types of arrhythmias, such as atrial fibrillation. Another area of research is the development of new analogs of this compound with improved efficacy and reduced toxicity. Additionally, there is interest in studying the anti-inflammatory properties of this compound in other disease conditions, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 2-[Methyl-(2-methylcyclohexyl)amino]acetamide is a chemical compound that has potential applications in the field of medicine. Its mechanism of action involves blocking sodium channels in the heart, which makes it effective in treating ventricular arrhythmias. While it has advantages for use in lab experiments, its potential toxicity limits its use in certain studies. Future research directions include exploring its potential applications in the treatment of other types of arrhythmias and developing new analogs with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 2-[Methyl-(2-methylcyclohexyl)amino]acetamide can be achieved by reacting 2-aminoacetophenone with 2-chloro-N-methylcyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-[Methyl-(2-methylcyclohexyl)amino]acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to be effective in treating ventricular arrhythmias, which are abnormal heart rhythms that can be life-threatening. This compound acts by blocking sodium channels in the heart, which prevents the abnormal electrical activity that causes arrhythmias.
Eigenschaften
IUPAC Name |
2-[methyl-(2-methylcyclohexyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8-5-3-4-6-9(8)12(2)7-10(11)13/h8-9H,3-7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFNDOMZJAFXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)

![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)

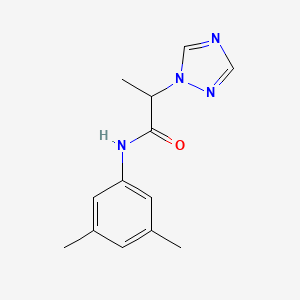

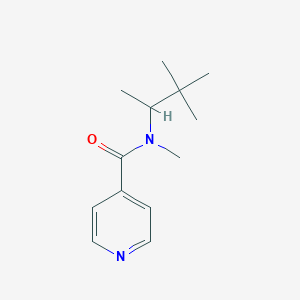

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
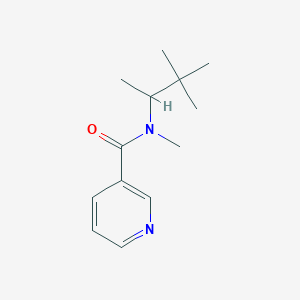
![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
